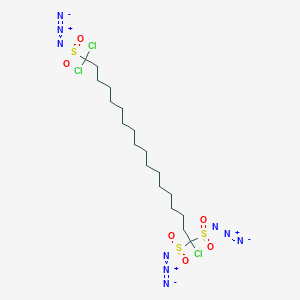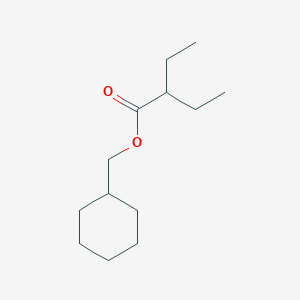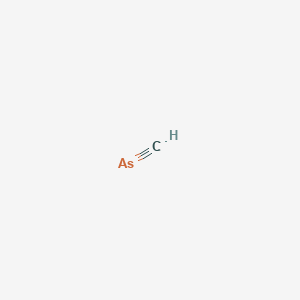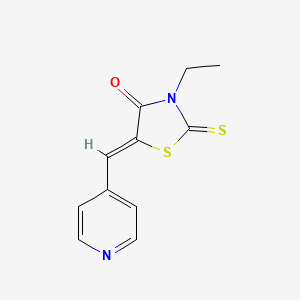
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a pyridylmethylene substituent, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- typically involves the condensation of rhodanine with an appropriate aldehyde. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the pyridylmethylene moiety.
Scientific Research Applications
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. It is also known to participate in Michael addition reactions, where the exocyclic double bond reacts with nucleophiles, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Rhodanine: The parent compound with a thiazolidine ring.
5-benzylidene rhodanine: A derivative with a benzylidene substituent.
3-ethyl-2-thio-2,4-oxazolidinedione: A structurally related compound with similar biological activities.
Uniqueness
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is unique due to its pyridylmethylene group, which enhances its reactivity and biological activity compared to other rhodanine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
91137-88-1 |
|---|---|
Molecular Formula |
C11H10N2OS2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7- |
InChI Key |
RHKBQMIJJIQKGI-CLFYSBASSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
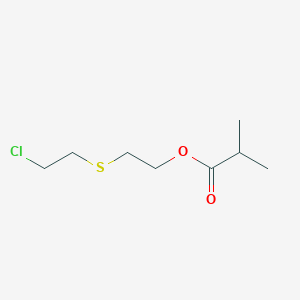
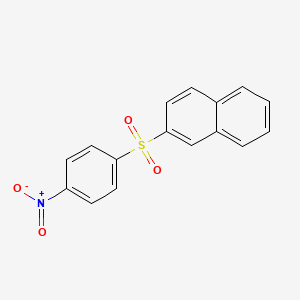

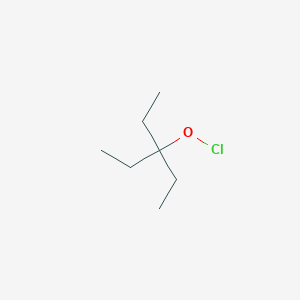
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
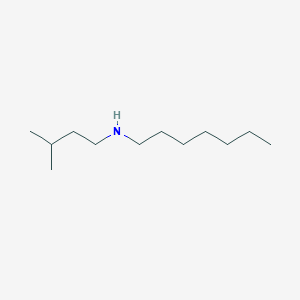
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
